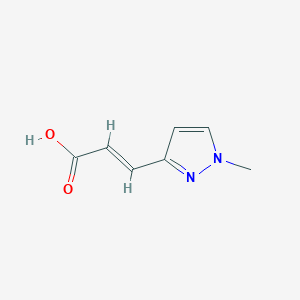(2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
CAS No.:
Cat. No.: VC14673630
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8N2O2 |
|---|---|
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H8N2O2/c1-9-5-4-6(8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |
| Standard InChI Key | LQSVPSXJTSIOPT-NSCUHMNNSA-N |
| Isomeric SMILES | CN1C=CC(=N1)/C=C/C(=O)O |
| Canonical SMILES | CN1C=CC(=N1)C=CC(=O)O |
Introduction
(2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid is a synthetic organic compound belonging to the class of pyrazole derivatives. It is characterized by its molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . This compound is also known by several synonyms, including (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid and (e)-3-(1-methyl-1h-pyrazol-3-yl)acrylic acid .
Synthesis and Applications
The synthesis of (2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid typically involves the reaction of a pyrazole derivative with an acrylic acid derivative. This compound may be used in various applications, including pharmaceutical research and organic synthesis, due to its functional groups that allow for further modification.
Related Compounds
Several compounds are structurally related to (2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid, including:
-
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: This compound has a similar structure but with an ethyl and a methyl group on the pyrazole ring .
-
(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: This compound differs only in the position of the methylpyrazole substitution .
-
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid: This compound has the methylpyrazole substitution at a different position on the pyrazole ring .
Research Findings
Research on (2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid is limited, but it is part of broader studies on pyrazole derivatives, which are known for their biological activity and potential applications in medicine and agriculture. Pyrazoles are often used as building blocks in the synthesis of more complex molecules with specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume